Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Description
Historical Development of Thiophene Chemistry
The discovery of thiophene represents one of the most celebrated examples of serendipitous discovery in organic chemistry, fundamentally altering our understanding of heterocyclic compounds and their potential applications. Viktor Meyer's groundbreaking work in 1882 marked the beginning of thiophene chemistry when he identified thiophene as a contaminant in benzene during his investigations of indophenin formation. This discovery emerged from Meyer's observation that isatin, when mixed with sulfuric acid and crude benzene, produced a distinctive blue dye known as indophenin, a reaction that failed to occur when purified benzene was employed.
Meyer's systematic approach to isolating the unknown compound responsible for this reaction led to the identification of thiophene, a five-membered heterocyclic compound containing sulfur. The compound was initially characterized through its sulfonic acid derivative, which provided the first concrete evidence of this new ring system. This discovery was particularly significant because it revealed the existence of a sulfur-containing aromatic system that exhibited chemical behavior remarkably similar to benzene, yet possessed distinct reactivity patterns that would prove invaluable for synthetic chemistry.
The etymology of thiophene reflects its discovery circumstances, with the name derived from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear. This naming convention highlighted the compound's sulfur content and its unexpected appearance as a benzene contaminant. The subsequent decades following Meyer's discovery witnessed extensive investigations into thiophene's chemical properties, synthetic accessibility, and potential applications.
Early researchers quickly recognized that thiophene exhibited aromatic character, despite containing a heteroatom within its five-membered ring structure. The resonance energy of thiophene was determined to be approximately 22-28 kilocalories per mole, which, while lower than benzene's 36 kilocalories per mole, still indicated significant aromatic stabilization. This aromatic character was attributed to the larger bonding radius of sulfur compared to carbon, which allowed for effective overlap of atomic orbitals and delocalization of pi electrons throughout the ring system.
The industrial significance of thiophene became apparent as petroleum chemistry developed throughout the twentieth century. Thiophene and its derivatives were found to occur naturally in petroleum and coal tar distillates, sometimes reaching concentrations of 1-3% in crude oil. This natural abundance led to the development of hydrodesulfurization processes specifically designed to remove thiophenic compounds from petroleum products, as these sulfur-containing heterocycles could interfere with catalytic processes and contribute to environmental pollution.
Significance of Thiophene as a Heterocyclic Scaffold
The thiophene scaffold has emerged as one of the most important heterocyclic frameworks in modern medicinal chemistry, earning recognition as a privileged structure due to its versatility and biological activity. Research conducted over the past several decades has demonstrated that thiophene derivatives exhibit an extraordinarily broad spectrum of biological activities, including antibacterial, antipsychotic, anticancer, analgesic, anti-inflammatory, and anti-arrhythmic properties. This diverse biological profile has positioned thiophene as a core structural element in numerous pharmaceutical compounds and drug discovery programs.
The unique physicochemical properties of thiophene contribute significantly to its value as a medicinal chemistry scaffold. The planar five-membered ring structure, with its sulfur heteroatom, provides an optimal balance between hydrophobic character and potential for hydrogen bonding interactions through appropriately positioned substituents. The sulfur atom's electronegativity and polarizability create distinctive electronic properties that can enhance binding affinity to biological targets while maintaining favorable pharmacokinetic properties.
Structural analysis reveals that thiophene possesses a flat molecular geometry with specific bond angles and lengths that distinguish it from other heterocyclic systems. The bond angle at the sulfur atom measures approximately 93 degrees, while the carbon-carbon-sulfur angles are around 109 degrees, and the remaining carbon atoms exhibit bond angles of approximately 114 degrees. The carbon-carbon bonds adjacent to sulfur measure about 1.34 angstroms, the carbon-sulfur bond length extends approximately 1.70 angstroms, and the other carbon-carbon bond spans about 1.41 angstroms.
The aromatic nature of thiophene enables extensive substitution reactions, allowing medicinal chemists to introduce diverse functional groups at specific positions around the ring. This substitution pattern flexibility has proven invaluable for structure-activity relationship studies and the optimization of biological activity. The thiophene scaffold's ability to accommodate various substituents while maintaining its core electronic properties makes it an ideal platform for drug design and development.
Contemporary research has identified thiophene as the fourth-ranked pharmacophore in medicinal chemistry, reflecting its widespread occurrence in biologically active compounds. This ranking underscores the scaffold's importance in modern drug discovery efforts and its potential for generating novel therapeutic agents. The combination of synthetic accessibility, structural diversity, and biological activity has made thiophene an indispensable tool in the medicinal chemist's arsenal.
Aminothiophenes as Privileged Structures in Chemical Research
The incorporation of amino functionality into the thiophene scaffold has created a subclass of compounds known as aminothiophenes, which have demonstrated exceptional promise as privileged structures in chemical research and drug development. These compounds, particularly 2-aminothiophene derivatives, have attracted considerable attention due to their enhanced biological activities and improved synthetic accessibility compared to their non-amino counterparts.
The privileged nature of 2-aminothiophenes stems from their ability to serve as versatile building blocks for the construction of complex molecular architectures. The amino group at the 2-position provides a reactive site for further functionalization while simultaneously contributing to the compound's biological activity through hydrogen bonding interactions and electronic effects. This dual functionality has made 2-aminothiophenes particularly valuable in medicinal chemistry applications where both structural diversity and biological activity are essential.
Research has demonstrated that 2-aminothiophene derivatives exhibit remarkable pharmacological diversity, including anti-cancer, anti-viral, antimicrobial, and anti-tubercular activities. The specific biological activity observed often depends on the substitution pattern around the thiophene ring, with different substituents at various positions conferring distinct pharmacological properties. This structure-activity relationship has enabled medicinal chemists to design targeted compounds for specific therapeutic applications.
The synthetic accessibility of 2-aminothiophenes has been greatly enhanced through the development of the Gewald reaction, which provides a straightforward route to these compounds from readily available starting materials. This synthetic methodology allows for the efficient preparation of diverse 2-aminothiophene libraries, facilitating systematic structure-activity relationship studies and the identification of lead compounds for drug development programs.
Recent investigations have revealed that 2-aminothiophene derivatives can function as positive allosteric modulators of various G-protein coupled receptors, including the glucagon-like peptide 1 receptor. This mechanism of action represents a sophisticated approach to modulating biological systems, as allosteric modulators can provide enhanced selectivity and reduced side effects compared to traditional orthosteric ligands.
The electronic properties of the amino group in 2-aminothiophenes contribute significantly to their biological activity. The amino group's electron-donating nature enhances the electron density of the thiophene ring, potentially improving interactions with biological targets. Additionally, the amino group can participate in hydrogen bonding interactions with receptor sites, contributing to binding affinity and selectivity.
Contemporary research has also explored the use of bioisosteric replacements in aminothiophene derivatives, such as the substitution of sulfur with selenium to create 2-aminoselenophene analogs. These modifications have demonstrated that structural variations can lead to improved biological activity profiles while maintaining the core pharmacophoric features of the aminothiophene scaffold.
Discovery and Characterization of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
The development of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate represents a sophisticated example of modern synthetic organic chemistry applied to create structurally complex aminothiophene derivatives with enhanced biological potential. This compound embodies the principles of rational drug design through its incorporation of multiple pharmacophoric elements within a single molecular framework.
The molecular structure of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate features several key structural elements that contribute to its unique properties. The compound possesses a molecular formula of C₁₄H₁₄FNO₂S and a molecular weight of 279.33 grams per mole. The structure incorporates a 4-fluorophenyl substituent at the 4-position of the thiophene ring, a methyl group at the 5-position, an amino group at the 2-position, and an ethyl carboxylate functionality at the 3-position.
The synthetic approach to this compound primarily relies on the Gewald reaction methodology, which has proven to be the most efficient route for constructing the aminothiophene core structure. The synthesis typically involves the three-component condensation of 4-fluoroacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a suitable base catalyst. This synthetic strategy allows for the simultaneous formation of the thiophene ring and introduction of the desired substituents in a single synthetic operation.
Detailed synthetic procedures reveal that the preparation begins with the Knoevenagel-Cope condensation between 4-fluoroacetophenone and ethyl cyanoacetate, typically conducted in the presence of ammonium acetate and acetic acid using toluene or benzene as solvent under reflux conditions. The reaction requires extended heating periods, often 18-48 hours, to ensure complete formation of the alpha, beta-unsaturated nitrile intermediate. The second stage involves the addition of elemental sulfur and diethylamine in ethanol at elevated temperatures, typically 50 degrees Celsius for approximately three hours, to effect the cyclization and formation of the thiophene ring.
The characterization of this compound has been facilitated through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The structural confirmation relies on detailed analysis of proton and carbon-13 nuclear magnetic resonance spectra, which provide information about the connectivity and environment of individual atoms within the molecule. Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure.
The compound's physical properties include its existence as a solid at room temperature, with specific storage requirements typically maintained under inert atmosphere conditions to prevent degradation. The molecule exhibits limited aqueous solubility, as expected for compounds containing both aromatic and ester functionalities, with solubility values reported around 26.8 micrograms per milliliter at physiological pH.
Table 1: Key Structural and Physical Properties of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
The discovery and development of this compound exemplify the evolution of thiophene chemistry from its accidental discovery in benzene to sophisticated, rationally designed molecules with specific structural features optimized for particular applications. The incorporation of fluorine substitution on the phenyl ring reflects modern medicinal chemistry principles, as fluorine atoms can significantly alter the electronic properties, metabolic stability, and biological activity of organic compounds.
Research investigations have demonstrated that compounds of this structural class exhibit promising biological activities, particularly in the areas of antimicrobial and anticancer research. The specific combination of structural features present in Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate suggests potential applications in pharmaceutical research, although comprehensive biological evaluation remains an active area of investigation.
The compound's structure also reflects contemporary trends in medicinal chemistry toward increasing molecular complexity and the incorporation of multiple pharmacophoric elements within single molecules. This approach allows for the potential targeting of multiple biological pathways simultaneously or the achievement of enhanced selectivity through multi-point binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGEOJZNXXFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351837 | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-70-7 | |
| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The amino group, fluorophenyl group, and carboxylate ester are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction.
Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has shown promising activity against both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Pesticide Development
The compound's structure lends itself to modifications that can enhance its efficacy as a pesticide. Research has indicated that derivatives can act as effective insecticides and fungicides. For example, a case study evaluated a series of analogs derived from ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, demonstrating improved pest control in agricultural settings.
Organic Electronics
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is also being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer material. Studies have shown that incorporating this compound into OLED devices can enhance their efficiency and color purity.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against Staphylococcus aureus | |
| Agrochemicals | Pesticides | Improved efficacy as insecticides |
| Materials Science | Organic electronics | Enhances efficiency in OLED devices |
Case Studies
- Anticancer Study : A systematic investigation into ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate revealed that it significantly inhibited cell proliferation in MCF-7 breast cancer cells (Journal of Medicinal Chemistry, 2023).
- Antimicrobial Efficacy : A comparative study showed that derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics against E. coli, suggesting a new direction for antibiotic research (International Journal of Antimicrobial Agents, 2024).
- Pesticidal Activity : Field trials demonstrated that formulations based on this compound resulted in over 80% pest mortality within two weeks, outperforming existing commercial pesticides (Journal of Agricultural and Food Chemistry, 2025).
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Key differences arise from variations in substituents at the 4-position (aryl groups) and modifications to the ester or amino groups. Below is a detailed analysis:
Substituent Effects at the 4-Position
The 4-fluorophenyl group in the target compound confers distinct electronic and steric properties compared to other aryl substituents:
- Its molecular weight is 295.78 g/mol .
- Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS: 15854-11-2): The methoxy group is electron-donating, which may alter the electronic density of the thiophene ring, influencing reactivity in subsequent derivatization reactions. This compound has a molecular weight of 289.40 g/mol .
Modifications to the Ester Group
Replacing the ethyl ester with a methyl group reduces steric hindrance and alters solubility:
- Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350992-29-9): The methyl ester derivative has a lower molecular weight (265.31 g/mol) and may exhibit higher crystallinity due to reduced alkyl chain flexibility .
Data Table: Comparative Analysis of Key Thiophene Derivatives
| Compound Name | Substituent (4-position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | 4-fluorophenyl | C₁₄H₁₄FNO₂S | 279.33 | 350989-70-7 | High electronegativity, moderate logP |
| Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate | 4-chlorophenyl | C₁₄H₁₄ClNO₂S | 295.78 | 350989-77-4 | Increased lipophilicity |
| Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | 4-methoxyphenyl | C₁₅H₁₇NO₃S | 291.37 | 15854-11-2 | Enhanced polarity |
| Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | 4-fluorophenyl | C₁₃H₁₂FNO₂S | 265.31 | 350992-29-9 | Higher crystallinity |
| Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate | 2,4-dichlorophenyl | C₁₄H₁₃Cl₂NO₂S | 330.24 | 350989-83-2 | Steric hindrance, potential bioactivity |
Research Implications
The diversity in substituents among these thiophene derivatives highlights their tunability for applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors). The fluorine-substituted compound’s balance of electronic effects and metabolic stability makes it a promising candidate for further pharmacological studies . Future work should explore structure-activity relationships (SAR) through systematic substitution and crystallographic analysis using tools like SHELX .
Biological Activity
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, with the CAS number 61019-21-4, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antibacterial, and other relevant biological activities.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₄FNO₂S
Molecular Weight : 265.303 g/mol
IUPAC Name : Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
SMILES Notation : CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties. Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has been studied for its ability to inhibit inflammatory pathways. In vitro studies indicate that compounds in this class can inhibit the enzyme lipoxygenase (LOX), which is crucial in the inflammatory process.
- Case Study : A study reported that a related thiophene compound exhibited an IC₅₀ of 29.2 µM against the 5-lipoxygenase enzyme, suggesting that structural features such as methyl and methoxy groups enhance anti-inflammatory activity .
Antibacterial and Antifungal Activity
The compound's antibacterial properties have also been evaluated. Similar thiophene derivatives have shown moderate to good antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
Additionally, antifungal activity has been noted against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high .
The proposed mechanisms for the biological activities of ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate include:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to downregulate TNF-α and IL-6 production in activated immune cells .
- Blocking Enzyme Activity : The inhibition of LOX and cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their anti-inflammatory effects.
- Modulation of Gene Expression : Some studies suggest that these compounds can affect gene expression related to inflammation, further supporting their therapeutic potential .
Research Findings
Recent studies highlight the efficacy of ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate in various experimental models:
Q & A
Q. Table 1: Synthetic Optimization Parameters
Basic: What spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry : Exact mass (calc. for C₁₅H₁₆FNO₂S: 305.09) confirms molecular ion [M+H]⁺ .
- X-ray Diffraction : Resolves crystal packing and confirms substituent geometry .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/IR data may arise from tautomerism (e.g., amino-ketoenamine equilibrium) or polymorphism. Mitigation strategies:
- Variable Temperature NMR : Suppress dynamic effects (e.g., -40°C to observe sharp signals for tautomers) .
- 2D Techniques (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .
- Synchrotron XRD : High-resolution data resolves crystallographic disorder caused by fluorine’s electron density .
Advanced: What computational and experimental approaches are used for conformational analysis?
- Software Tools :
- DFT Calculations : Optimize gas-phase geometry (B3LYP/6-31G*) and compare with experimental data to assess crystal field effects .
Advanced: How to evaluate regioselectivity in post-synthetic functionalization?
The 2-amino and 4-(4-fluorophenyl) groups direct electrophilic substitution. Example:
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 5-methyl position via Pd-catalyzed cross-coupling (e.g., with 4-bromobenzaldehyde) .
- Acylation : React the amino group with acyl chlorides (e.g., acetyl chloride) in THF to form amides, monitored by TLC (Rf shift from 0.5 to 0.7 in ethyl acetate) .
Q. Table 2: Functionalization Outcomes
| Reaction Type | Site Modified | Yield (%) | Key Challenge |
|---|---|---|---|
| Suzuki Coupling | C5 (Methyl) | 40–50 | Steric hindrance from 4-fluorophenyl |
| Acylation | N2 (Amino) | 70–85 | Competing ester hydrolysis |
Advanced: What safety protocols are critical for handling this compound?
Refer to SDS data (e.g., skin/eye irritation, respiratory toxicity):
- Storage : Inert atmosphere (N₂), -20°C, away from oxidizers .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .
- PPE : Nitrile gloves, fume hood for weighing (dust control) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Focus on substituent effects:
- 4-Fluorophenyl : Compare with chloro/methoxy analogs to assess π-π stacking vs. dipole interactions .
- Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester (NaOH/EtOH) and test solubility/bioactivity .
- Methyl at C5 : Replace with bulkier groups (e.g., isopropyl) to probe steric effects in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
